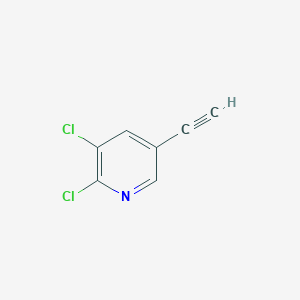
2,3-Dichloro-5-ethynylpyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3-Dichloro-5-ethynylpyridine is a heterocyclic aromatic compound with the molecular formula C₇H₃Cl₂N It is characterized by the presence of two chlorine atoms and an ethynyl group attached to a pyridine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dichloro-5-ethynylpyridine typically involves the chlorination of 5-ethynylpyridine. One common method includes the use of thionyl chloride (SOCl₂) as a chlorinating agent under reflux conditions. The reaction proceeds as follows:
- 5-Ethynylpyridine is dissolved in an inert solvent such as dichloromethane.
- Thionyl chloride is added dropwise to the solution.
- The reaction mixture is heated under reflux for several hours.
- The product is then purified by distillation or recrystallization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and cost-effectiveness. Continuous flow reactors and automated systems are often employed to ensure consistent quality and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
2,3-Dichloro-5-ethynylpyridine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by nucleophiles such as amines or thiols.
Oxidation Reactions: The ethynyl group can be oxidized to form carbonyl compounds.
Reduction Reactions: The pyridine ring can be reduced to form piperidine derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium amide (NaNH₂) or thiourea in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or osmium tetroxide (OsO₄).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.
Major Products
Substitution: Formation of 2,3-diamino-5-ethynylpyridine or 2,3-dithio-5-ethynylpyridine.
Oxidation: Formation of this compound-2-carboxaldehyde.
Reduction: Formation of 2,3-dichloro-5-ethynylpiperidine.
Aplicaciones Científicas De Investigación
2,3-Dichloro-5-ethynylpyridine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an inhibitor of certain enzymes.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of novel materials and agrochemicals.
Mecanismo De Acción
The mechanism of action of 2,3-Dichloro-5-ethynylpyridine involves its interaction with specific molecular targets. For example, it may inhibit enzyme activity by binding to the active site, thereby preventing substrate access. The ethynyl group can also participate in covalent bonding with nucleophilic residues in proteins, leading to enzyme inactivation.
Comparación Con Compuestos Similares
Similar Compounds
2,5-Dichloro-3-ethynylpyridine: Similar structure but with chlorine atoms at different positions.
2,3-Dichloro-5-methylpyridine: Similar structure but with a methyl group instead of an ethynyl group.
Uniqueness
2,3-Dichloro-5-ethynylpyridine is unique due to the presence of both chlorine atoms and an ethynyl group on the pyridine ring. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various research applications.
Propiedades
Fórmula molecular |
C7H3Cl2N |
|---|---|
Peso molecular |
172.01 g/mol |
Nombre IUPAC |
2,3-dichloro-5-ethynylpyridine |
InChI |
InChI=1S/C7H3Cl2N/c1-2-5-3-6(8)7(9)10-4-5/h1,3-4H |
Clave InChI |
JHNOTVQUBHMBCN-UHFFFAOYSA-N |
SMILES canónico |
C#CC1=CC(=C(N=C1)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



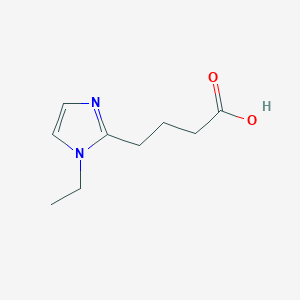
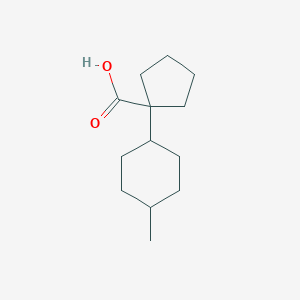

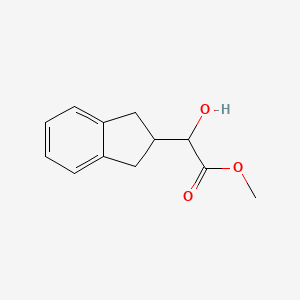
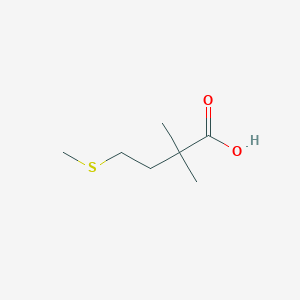
![tert-butyl {(1S)-1-[(benzyloxy)methyl]-3-bromo-2-oxopropyl}carbamate](/img/structure/B13605624.png)
![1-[6-Methyl-4-(trifluoromethyl)pyridin-2-yl]methanaminedihydrochloride](/img/structure/B13605631.png)

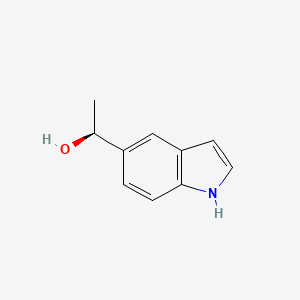
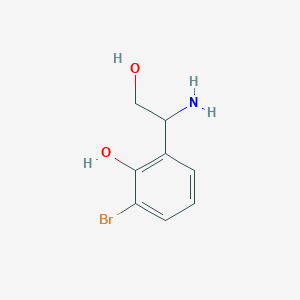
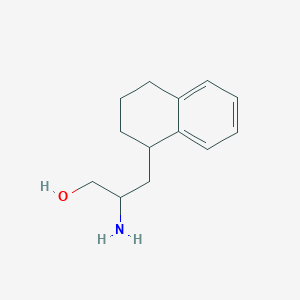
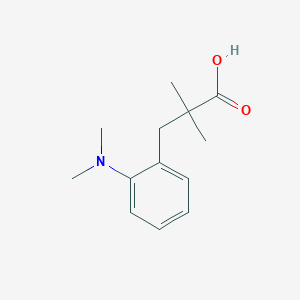
![6-Oxa-9-azaspiro[3.6]decan-2-olhydrochloride](/img/structure/B13605677.png)
